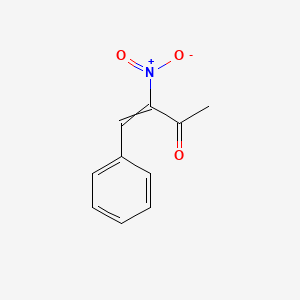
beta-Acetyl-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Acetyl-beta-nitrostyrene: is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It is characterized by the presence of both an acetyl group and a nitro group attached to a styrene backbone. This combination of functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Acetyl-beta-nitrostyrene can be synthesized through several methods. One common approach involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene. This intermediate can then be acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Henry reactions followed by acetylation. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature conditions to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Acetyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Beta-acetyl-beta-aminostyrene.
Reduction: Beta-hydroxy-beta-nitrostyrene.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Beta-Acetyl-beta-nitrostyrene has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of beta-acetyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The acetyl group further enhances its reactivity by providing additional sites for chemical modification .
Comparación Con Compuestos Similares
Beta-nitrostyrene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Alpha-acetyl-beta-nitrostyrene: Has the acetyl group in a different position, leading to different reactivity and applications.
Uniqueness: Beta-Acetyl-beta-nitrostyrene is unique due to the presence of both acetyl and nitro groups on the styrene backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-nitro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
OYRPMZZLRMIPOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















